

In-Depth Technical Guide: Spectroscopic Properties of Chlorantine Yellow

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Compound of Interest

Compound Name: Chlorantine yellow

Cat. No.: B12369827

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Abstract

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of **Chlorantine Yellow**, a synthetic dye also known as Direct Yellow 28 and identified by the Colour Index number 19555. This document collates available quantitative data on its spectral characteristics, details the experimental methodologies for their determination, and presents this information in a clear, structured format to support its application in research and development.

Introduction

Chlorantine Yellow, chemically classified as a stilbene azo dye, finds applications in various industrial and research settings. An understanding of its interaction with light, specifically its absorption and emission spectra, is critical for its use in applications such as biological staining, fluorescence microscopy, and as a potential photosensitizer. This guide aims to provide an in-depth technical resource on the spectroscopic properties of this dye.

Chemical and Physical Properties

Chlorantine Yellow, or Direct Yellow 28, is a complex organic molecule with the following key identifiers:

Property	Value
Synonyms	Chlorantine Fast Yellow, Direct Yellow 28, C.I. 19555, Sirius Yellow M
Molecular Formula	<chem>C28H18N4Na2O6S4</chem>
Molecular Weight	680.71 g/mol
CAS Number	8005-72-9

Spectroscopic Data

The interaction of **Chlorantine Yellow** with electromagnetic radiation is characterized by its absorption and emission spectra. The following table summarizes the key quantitative spectral properties.

Parameter	Value	Reference(s)
Absorption Maximum (λ_{max})	390 nm	[1]
Molar Absorptivity (ϵ)	Data not available	
Emission Maximum (λ_{em})	Data not available	
Fluorescence Quantum Yield (Φ)	Data not available	

Note: While a precise value for the molar absorptivity, emission maximum, and fluorescence quantum yield for **Chlorantine Yellow** (Direct Yellow 28) is not readily available in the surveyed literature, related compounds and general dye characteristics suggest it is a fluorescent molecule. Further experimental characterization is required to definitively determine these parameters.

Experimental Protocols

The determination of the absorption and emission spectra of dyes like **Chlorantine Yellow** involves standardized spectrophotometric and spectrofluorometric techniques.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which **Chlorantine Yellow** absorbs light and to quantify the extent of this absorption.

Methodology:

- Preparation of Stock Solution: A stock solution of **Chlorantine Yellow** is prepared by accurately weighing a known amount of the dye and dissolving it in a suitable solvent, typically deionized water or an appropriate buffer solution.
- Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Visible spectrophotometer is used for the measurements.
- Data Acquisition:
 - The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
 - The absorbance of each working solution is measured over a specific wavelength range, typically from 200 to 800 nm.
 - The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.
- Determination of Molar Absorptivity (ϵ): According to the Beer-Lambert law ($A = \epsilon cl$), the molar absorptivity can be calculated from the slope of a plot of absorbance versus concentration at λ_{max} .

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which **Chlorantine Yellow** emits light upon excitation and to quantify the efficiency of this emission.

Methodology:

- Sample Preparation: A dilute solution of **Chlorantine Yellow** is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
- Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
- Data Acquisition:
 - The sample is placed in a quartz cuvette in the spectrofluorometer.
 - An excitation wavelength is selected, typically at or near the absorption maximum (λ_{max}).
 - The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.
 - The wavelength of maximum emission (λ_{em}) is determined from the spectrum.
- Determination of Fluorescence Quantum Yield (Φ): The quantum yield is determined relative to a standard fluorescent compound with a known quantum yield. The absorbance of both the sample and the standard are measured at the excitation wavelength and kept below 0.1. The integrated fluorescence intensities of both the sample and the standard are measured, and the quantum yield is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

Experimental Workflow Diagram

The logical flow for the spectroscopic analysis of **Chlorantine Yellow** can be visualized as follows:



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Caption: Workflow for the absorption and emission analysis of **Chlorantine Yellow**.

Conclusion

This technical guide has summarized the available spectroscopic data for **Chlorantine Yellow** (Direct Yellow 28) and provided detailed experimental protocols for its characterization. While the absorption maximum is reported, further experimental work is necessary to fully elucidate its emission properties, including the emission maximum and fluorescence quantum yield. The methodologies and workflow presented herein provide a robust framework for researchers to conduct these investigations and to effectively utilize **Chlorantine Yellow** in their specific applications.

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References

- 1. medchemexpress.com [medchemexpress.com]
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